molecular formula C11H10ClN3OS B2730215 N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 875160-23-9

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B2730215
CAS No.: 875160-23-9
M. Wt: 267.73
InChI Key: MMJOGMFEHYNOHX-UHFFFAOYSA-N
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Description

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C11H10ClN3OS and its molecular weight is 267.73. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Methods and Properties : The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, which includes compounds similar to N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide, has been explored through various methods. One such method involves oxidative dimerization of thioamides, indicating a pathway for synthesizing similar compounds with potentially valuable properties (Takikawa et al., 1985).

  • Drug-Like Derivatives Synthesis : Research on the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been conducted. This includes the development of general methods for solution-phase synthesis, indicating the potential pharmaceutical applications of these compounds (Park et al., 2009).

  • Anticancer Applications : A study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally related to the compound of interest, demonstrated promising anticancer activity against various human cancer cell lines. This suggests the potential use of such compounds in cancer treatment (Tiwari et al., 2017).

  • Inhibitors in Bacterial Infections : The design and synthesis of 2-arylsulfonylamino-benzanilides, including compounds structurally similar to this compound, have been investigated as potential inhibitors in bacterial infections caused by Yersinia. This points to their possible use in treating bacterial diseases (Kauppi et al., 2007).

  • Solvent-Free Synthesis : Research on solvent-free synthesis methods for related compounds, such as 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, highlights environmentally friendly and efficient production techniques that could be applicable to the synthesis of this compound (Li et al., 2006).

Properties

IUPAC Name

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c12-6-9-14-15-11(17-9)10(16)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJOGMFEHYNOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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